An In-depth Technical Guide on the Basic Properties of N-(3-oxobutan-2-yl)acetamide
An In-depth Technical Guide on the Basic Properties of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-oxobutan-2-yl)acetamide, also known as 3-acetamido-2-butanone, is a keto-amide with potential applications in chemical synthesis and as a precursor for various heterocyclic compounds. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines established data with predicted properties to offer a thorough profile of the compound.
Chemical Identity and Physical Properties
N-(3-oxobutan-2-yl)acetamide is a derivative of 2-butanone, featuring an acetamido group at the third position. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(3-oxobutan-2-yl)acetamide | ChemDraw |
| Synonym | 3-acetamido-2-butanone | Organic Syntheses |
| CAS Number | 6628-81-5 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| Boiling Point | 102-106 °C at 2 mmHg | Organic Syntheses |
| Refractive Index (n_D^25) | 1.4558–1.4561 | Organic Syntheses |
| Melting Point | No experimental data available | - |
| Solubility | No experimental data available | - |
Synthesis
A reliable method for the synthesis of N-(3-oxobutan-2-yl)acetamide has been reported in Organic Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the presence of pyridine.
Experimental Protocol: Synthesis of N-(3-oxobutan-2-yl)acetamide
Materials:
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Alanine (vacuum-dried): 35.1 g (0.39 mole)
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Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)
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Acetic anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)
Procedure:
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A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.
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The mixture is heated with stirring on a steam bath.
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The heating is continued for 6 hours after the solution becomes complete.
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After the reaction is complete, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.
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The residue is then distilled through a 15-cm column packed with glass helices.
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The crude product is collected at a boiling range of 110–125 °C at 3 mmHg.
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Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-butanone, boiling at 102–106 °C at 2 mmHg.
Note: It may be necessary to heat the distillation column to obtain the maximum yield of the product.
Spectroscopic Data
Detailed experimental spectroscopic data for N-(3-oxobutan-2-yl)acetamide is not widely available. The following section provides available data and predicted spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem.
While experimental ¹H NMR, IR, and mass spectrometry data for N-(3-oxobutan-2-yl)acetamide are not readily found in the public domain, the following sections describe the expected spectral characteristics based on its chemical structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of N-(3-oxobutan-2-yl)acetamide is expected to show distinct signals corresponding to the different proton environments in the molecule.
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CH₃-C=O (ketone): A singlet.
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CH₃-C=O (amide): A singlet.
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CH-NH: A multiplet, likely a quartet, coupled with the adjacent methyl group.
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CH₃-CH: A doublet, coupled with the adjacent methine proton.
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NH: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration.
Predicted Infrared (IR) Spectrum
The IR spectrum of N-(3-oxobutan-2-yl)acetamide should exhibit characteristic absorption bands for its functional groups.
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N-H stretch: A moderate to strong band around 3300 cm⁻¹.
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C=O stretch (ketone): A strong, sharp band around 1715 cm⁻¹.
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C=O stretch (amide I band): A strong, sharp band around 1650 cm⁻¹.
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N-H bend (amide II band): A moderate band around 1550 cm⁻¹.
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C-N stretch: A moderate band in the fingerprint region.
Predicted Mass Spectrum
The mass spectrum of N-(3-oxobutan-2-yl)acetamide would show a molecular ion peak [M]⁺ at m/z = 129. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl groups and the loss of the acetamido group.
Logical Relationships and Workflows
The synthesis of N-(3-oxobutan-2-yl)acetamide can be visualized as a straightforward workflow.
Caption: Synthesis workflow for N-(3-oxobutan-2-yl)acetamide.
Conclusion
This technical guide has summarized the currently available information on the basic properties of N-(3-oxobutan-2-yl)acetamide. While a reliable synthesis protocol and some physical constants are well-documented, a significant portion of its spectroscopic characterization relies on predicted data due to a lack of published experimental results. Further experimental investigation is warranted to fully elucidate the properties of this compound, which may hold promise for various applications in synthetic chemistry. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with N-(3-oxobutan-2-yl)acetamide.


